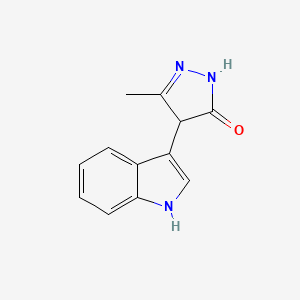
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or pyrazolone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of inflammatory mediators . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
類似化合物との比較
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications.
The uniqueness of this compound lies in its specific combination of the indole and pyrazolone moieties, which confer unique chemical and biological properties .
特性
IUPAC Name |
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-11(12(16)15-14-7)9-6-13-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUTWYYULFLKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5029380.png)
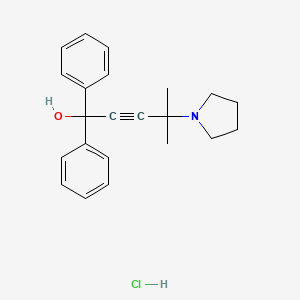
![6-methyl-7-(2-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
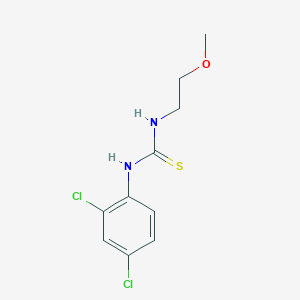
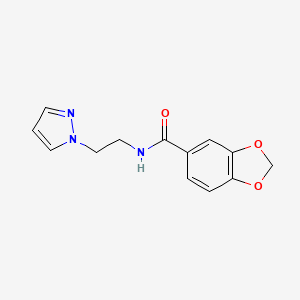
![3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B5029424.png)
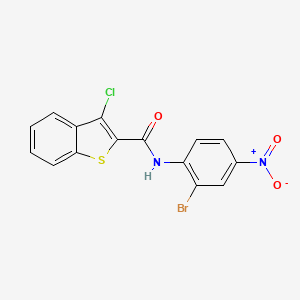
![(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5029439.png)
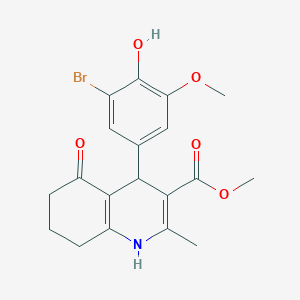
![1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5029458.png)
![1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE](/img/structure/B5029465.png)
![N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
